REACTION_SMILES
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[CH2:12]([Al+:13][CH2:14][CH:15]([CH3:16])[CH3:17])[CH:18]([CH3:19])[CH3:20].[CH2:21]([Cl:22])[Cl:23].[CH:1]12[CH:2]=[CH:3][CH2:4][CH2:5][CH:6]1[O:7][C:8](=[O:10])[CH2:9]2.[H-:11]>>[CH:1]12[CH:2]=[CH:3][CH2:4][CH2:5][CH:6]1[O:7][CH:8]([OH:10])[CH2:9]2
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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O=C1CC2C=CCCC2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC2C=CCCC2O1
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Name
|
|
Type
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product
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Smiles
|
OC1CC2C=CCCC2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |